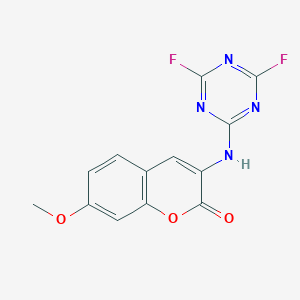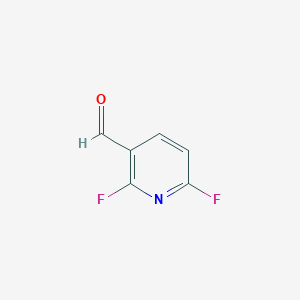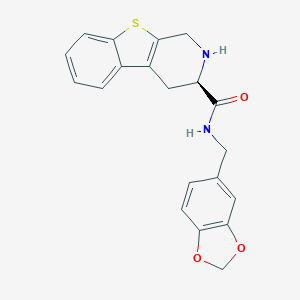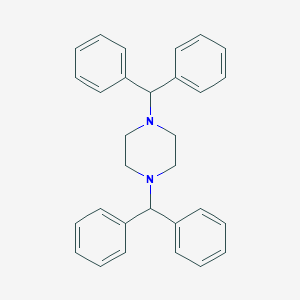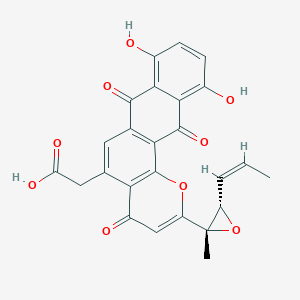
Sapurimycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sapurimycin is a natural product that belongs to the class of antibiotics called lipopeptides. It was first isolated from the fermentation broth of Streptomyces sp. MK393-NF4 in 2006. Sapurimycin has been found to have potent antibacterial activity against a variety of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). In addition to its antibacterial activity, sapurimycin has also been shown to have antifungal and antitumor properties.
Mecanismo De Acción
The mechanism of action of sapurimycin is not fully understood. However, it is believed that sapurimycin acts by disrupting the bacterial cell membrane. The fatty acid tail of sapurimycin is thought to insert into the bacterial cell membrane, causing destabilization and ultimately leading to cell death.
Efectos Bioquímicos Y Fisiológicos
Sapurimycin has been found to have several biochemical and physiological effects. It has been shown to inhibit bacterial growth by disrupting the cell membrane. Sapurimycin has also been found to have antifungal and antitumor properties. In addition, sapurimycin has been shown to have immunomodulatory effects, which may be useful in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of sapurimycin is its broad-spectrum antibacterial activity. It has been found to be effective against a wide range of Gram-positive bacteria, including Sapurimycin and VRE. Sapurimycin also has antifungal and antitumor properties, which may be useful in the treatment of certain diseases. However, one limitation of sapurimycin is its complex synthesis method, which may limit its use in large-scale production.
Direcciones Futuras
There are several future directions for sapurimycin research. One area of research is the investigation of the mechanism of action of sapurimycin. This may lead to the development of new antibiotics with improved efficacy and reduced toxicity. Another area of research is the exploration of the immunomodulatory effects of sapurimycin. This may lead to the development of new treatments for autoimmune diseases and other conditions. Finally, the development of new synthetic methods for sapurimycin may lead to increased production and availability of this important antibiotic.
Aplicaciones Científicas De Investigación
Sapurimycin has been extensively studied for its antibacterial activity. It has been found to be effective against a wide range of Gram-positive bacteria, including Sapurimycin and VRE. Sapurimycin has also been shown to have antifungal and antitumor properties. In addition to its antimicrobial activity, sapurimycin has been studied for its potential use as a tool for probing biological systems. For example, sapurimycin has been used to study the mechanism of action of lipopeptides and to investigate the role of fatty acid tails in the activity of lipopeptides.
Propiedades
Número CAS |
133021-37-1 |
|---|---|
Nombre del producto |
Sapurimycin |
Fórmula molecular |
C25H18O9 |
Peso molecular |
462.4 g/mol |
Nombre IUPAC |
2-[8,11-dihydroxy-2-[(2S,3S)-2-methyl-3-[(Z)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]acetic acid |
InChI |
InChI=1S/C25H18O9/c1-3-4-15-25(2,34-15)16-9-14(28)18-10(8-17(29)30)7-11-19(24(18)33-16)23(32)21-13(27)6-5-12(26)20(21)22(11)31/h3-7,9,15,26-27H,8H2,1-2H3,(H,29,30)/b4-3-/t15-,25-/m0/s1 |
Clave InChI |
MAUMGBVGKFVQCP-NAVFIMFESA-N |
SMILES isomérico |
C/C=C\[C@H]1[C@@](O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3CC(=O)O)C(=O)C5=C(C=CC(=C5C4=O)O)O |
SMILES |
CC=CC1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3CC(=O)O)C(=O)C5=C(C=CC(=C5C4=O)O)O |
SMILES canónico |
CC=CC1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3CC(=O)O)C(=O)C5=C(C=CC(=C5C4=O)O)O |
Sinónimos |
sapurimycin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



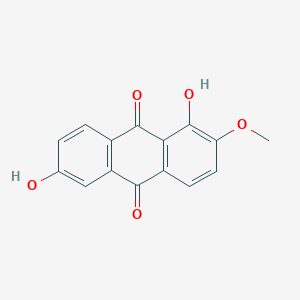
![Triphenyl-[(2,6,6-trimethylcyclohexen-1-yl)methyl]phosphanium;bromide](/img/structure/B141046.png)
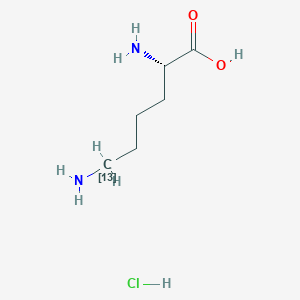
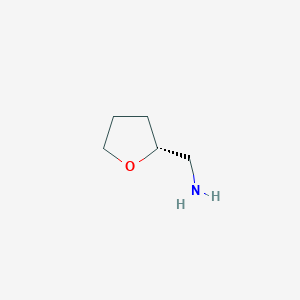
![2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate](/img/structure/B141051.png)
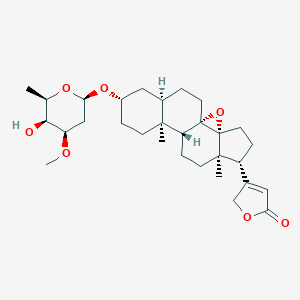
![[(1R,3S)-3-aminocyclopentyl]methanol](/img/structure/B141055.png)
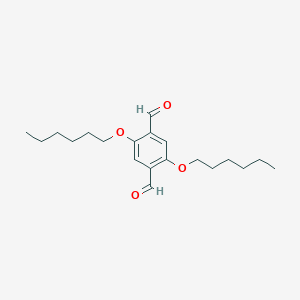
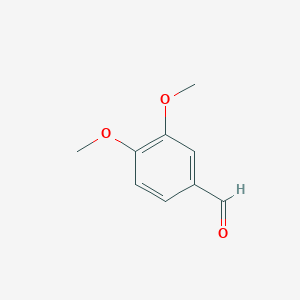
![[4-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B141066.png)
